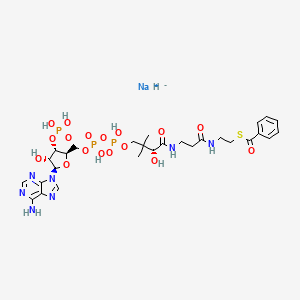

Benzoyl Coenzyme A (sodium salt)

Description

Significance of Benzoyl Coenzyme A as a Central Metabolic Intermediate

Role in Carbon Cycling and Biogeochemical Processes

Aromatic compounds constitute a significant portion of the global carbon pool, including components like lignin, humic acids, and amino acids. nih.gov The anaerobic degradation of these compounds is a crucial, yet less understood, aspect of the global carbon cycle. nih.gov The benzoyl-CoA pathway is a central route for the anaerobic metabolism of numerous monoaromatic compounds. nih.gov Microorganisms employ this pathway to break down these complex carbon sources, thereby playing a vital role in carbon recycling. frontiersin.org The conversion of various aromatic substrates into the central intermediate, benzoyl-CoA, is a key step in making this vast carbon reservoir biologically available under anoxic conditions, which are prevalent in environments such as sediments, aquifers, and wastewater treatment plants. oup.commdpi.comnih.gov

Ecological Relevance in Contaminated Environments and Bioremediation

The metabolic pathways involving benzoyl-CoA are of significant ecological importance, particularly in environments contaminated with aromatic pollutants. Many industrial contaminants, such as benzene (B151609), toluene (B28343), ethylbenzene, and xylene (BTEX), as well as phenols and benzoates, are degraded via the benzoyl-CoA pathway. frontiersin.org This metabolic capability of anaerobic bacteria is harnessed for bioremediation, the use of biological agents to clean up contaminated sites. researchgate.net The presence of genes encoding enzymes of the benzoyl-CoA pathway, such as benzoyl-CoA reductase, can serve as a biomarker to assess the potential for anaerobic degradation of aromatic pollutants in a given environment. nih.gov Understanding these pathways is crucial for developing effective strategies to remove these harmful compounds from soil and water.

Properties

Molecular Formula |

C28H41N7NaO17P3S |

|---|---|

Molecular Weight |

895.6 g/mol |

IUPAC Name |

sodium;S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate;hydride |

InChI |

InChI=1S/C28H40N7O17P3S.Na.H/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35;;/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43);;/q;+1;-1/t17-,20-,21-,22+,26-;;/m1../s1 |

InChI Key |

MYYOOIFRNQSKJE-MGNUYOCBSA-N |

Isomeric SMILES |

[H-].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O.[Na+] |

Canonical SMILES |

[H-].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O.[Na+] |

Origin of Product |

United States |

Overview of Benzoyl Coenzyme a Pathways in Microbial and Plant Metabolism

Initial Activation and Formation of Benzoyl Coenzyme A

The initial and pivotal step in the anaerobic degradation of many aromatic compounds is their activation to the corresponding Coenzyme A (CoA) thioester. nih.govnih.gov This activation is crucial because the electron-withdrawing nature of the CoA thioester facilitates the subsequent, energetically challenging reduction of the aromatic ring. nih.govnih.gov The formation of Benzoyl-CoA from benzoate (B1203000) is a primary example of this activation process. frontiersin.org

Benzoate-Coenzyme A Ligase (BCL) Activity and Enzymatic Mechanisms

The enzyme responsible for the formation of Benzoyl-CoA from benzoate is Benzoate-Coenzyme A ligase (BCL), also known as benzoate-CoA synthetase. frontiersin.orgwikipedia.org This enzyme catalyzes the ligation of benzoate to Coenzyme A, a reaction that is fundamental to initiating the anaerobic catabolism of benzoate. nih.govfrontiersin.org

The formation of the thioester bond between benzoate and Coenzyme A is an ATP-dependent process. nih.govfrontiersin.org The reaction proceeds in two main steps. First, the benzoate molecule attacks the α-phosphate of an ATP molecule, leading to the formation of a benzoyl-adenylate intermediate and the release of pyrophosphate (PPi). frontiersin.org In the second step, the thiol group of Coenzyme A attacks the carbonyl carbon of the benzoyl-adenylate, forming the high-energy thioester bond of Benzoyl-CoA and releasing AMP. frontiersin.orgwikipedia.org This thioester bond is particularly reactive, and its hydrolysis is highly exergonic. wikipedia.org

This two-step mechanism, involving an adenylated intermediate, is characteristic of the acyl-adenylate/thioester-forming enzyme superfamily to which BCL belongs. frontiersin.orgacs.org

Benzoate-CoA ligases are part of the Class I superfamily of adenylate-forming enzymes. frontiersin.org Structural and sequence analyses have identified conserved motifs that are crucial for their catalytic activity. One such highly conserved motif, often referred to as the P-loop, is associated with ATP binding. frontiersin.org A study identified a consensus sequence YYx(S/T)(S/T/G)G(S/T)TGxPK in aryl-CoA ligases, which was also found in BCLs with a high degree of conservation of specific serine, glycine, threonine, proline, and lysine (B10760008) residues. frontiersin.org

Recent research has also identified two previously undocumented motifs in the N-terminus of predicted BCL orthologs, designated as motif-7 and motif-6. frontiersin.org These motifs contribute to the specific recognition of BCLs and help distinguish them from other aryl-CoA ligases. frontiersin.org The crystal structure of a benzoate-CoA ligase has been solved, providing detailed insights into its three-dimensional architecture and active site. wikipedia.orgpdbj.org These structural studies, combined with kinetic analyses of site-directed mutants, have helped to elucidate the roles of specific active site residues in substrate binding and catalysis. acs.org The enzyme undergoes conformational changes, switching between a state poised for adenylation and a state ready for thioester formation. acs.org

While Benzoate-CoA ligases are specific for benzoate, some exhibit a degree of substrate promiscuity, meaning they can catalyze reactions with other, structurally similar substrates, albeit often at a lower efficiency. wikipedia.org For instance, some BCLs can also act on fluorobenzoates. genome.jp In some bacteria, multiple enzymes capable of activating benzoate to Benzoyl-CoA have been identified. For example, in Rhodopseudomonas palustris, at least three different enzymes can catalyze this reaction. nih.govsigmaaldrich.com One of these is the primary Benzoate-CoA ligase (BadA), which has a high affinity for benzoate. nih.gov However, under certain conditions, other ligases, such as 4-hydroxybenzoate-CoA ligase and cyclohexanecarboxylate-CoA ligase, can also activate benzoate, demonstrating metabolic redundancy. nih.govsigmaaldrich.com

Similarly, a denitrifying Pseudomonas species grown on 2-aminobenzoate (B8764639) was found to contain three different CoA ligases for aromatic acids. nih.govcapes.gov.br One of these was identical to the benzoate-CoA ligase, while the other two were specific for 2-aminobenzoate but could also activate benzoate and other related compounds. nih.govcapes.gov.br This enzymatic diversity and promiscuity likely provide metabolic flexibility, allowing bacteria to adapt to and utilize a variety of aromatic compounds present in their environment. nih.gov

Diversity of Peripheral Pathways Leading to Benzoyl Coenzyme A

Benzoyl-CoA serves as a central intermediate in the anaerobic degradation of a vast array of aromatic compounds, not just benzoate. oup.comresearchgate.net Consequently, a variety of peripheral pathways have evolved to channel these diverse substrates into the central Benzoyl-CoA pathway. oup.com These upstream pathways involve a range of novel biochemical reactions that transform different aromatic compounds into benzoate or a closely related precursor that can then be converted to Benzoyl-CoA. oup.comnih.gov

The specific strategies employed by anaerobic bacteria to transform aromatic compounds into Benzoyl-CoA can vary depending on the substituents on the aromatic ring and the redox potential of the available electron acceptors. researchgate.net Examples of compounds that are funneled into the Benzoyl-CoA pathway include toluene (B28343), xylene, phenol (B47542), cresol, and phenylacetate. oup.comnih.gov

One of the remarkable strategies used by anaerobic microorganisms to activate certain aromatic compounds is carboxylation. This process involves the addition of a carboxyl group to the aromatic ring, a reaction that was once thought to be exclusive to organic chemistry (known as the Kolbe-Schmitt reaction). nih.gov In anaerobic metabolism, carboxylation is a key step in the degradation of phenolic compounds. oup.com For instance, phenol can be carboxylated to 4-hydroxybenzoate (B8730719). oup.com This 4-hydroxybenzoate is then activated to 4-hydroxybenzoyl-CoA by a specific CoA ligase, and subsequently, the hydroxyl group is reductively removed to yield Benzoyl-CoA. oup.com

The carboxylation of phenol is catalyzed by enzymes like phenylphosphate carboxylase. researchgate.net Another important carboxylation reaction is the initial step in the anaerobic degradation of the pollutant phenanthrene, which is carboxylated to phenanthroic acid. This is then activated to its CoA ester. researchgate.net Carboxylation is a crucial activation step for stable aromatic hydrocarbons, preparing them for entry into the central degradation pathways. researchgate.net

Reductive Elimination of Ring Substituents

A crucial step in the peripheral pathways leading to benzoyl-CoA is the removal of various substituents from the aromatic ring. This process, known as reductive elimination, allows for the conversion of a wide array of substituted aromatic compounds into the central intermediate, benzoyl-CoA.

One of the most significant reactions in this context is the reductive dehydroxylation of 4-hydroxybenzoyl-CoA to benzoyl-CoA, catalyzed by 4-hydroxybenzoyl-CoA reductase. researchgate.net This enzyme is central to the anaerobic metabolism of phenolic compounds. researchgate.net

Furthermore, research on a catalytically versatile benzoyl-CoA reductase from Thauera chlorobenzoica has revealed its capability to perform reductive dehalogenation. nih.gov This enzyme can convert 4-chloro- and 4-bromo-benzoyl-CoA to benzoyl-CoA. nih.gov This dehalogenation is thought to occur through the spontaneous elimination of HCl or HBr from a reduced dienoyl-CoA intermediate, driven by the energetically favorable rearomatization to benzoyl-CoA. nih.gov Similarly, the enzyme can reductively defluorinate 4-fluoro-benzoyl-CoA to yield benzoyl-CoA and hydrogen fluoride (B91410). nih.gov This demonstrates the remarkable ability of these enzymes to handle halogenated aromatic compounds, which are often significant environmental pollutants.

The reductive elimination of substituents is not limited to hydroxyl and halogen groups. The benzoyl-CoA pathway also accommodates the removal of other groups, such as amino groups, to channel a broader range of aromatic compounds into the central degradation pathway. oup.com

Oxidation of Alkyl Substituents

The anaerobic degradation of aromatic compounds with alkyl substituents, such as toluene and p-cresol (B1678582), also converges on the central benzoyl-CoA pathway. This is achieved through the oxidation of the alkyl groups.

For instance, the metabolism of p-cresol can proceed via the hydroxylation of the methyl group. researchgate.net This initial step is catalyzed by p-cresol methylhydroxylase, which converts p-cresol to p-hydroxybenzyl alcohol. researchgate.net This alcohol is then further oxidized by the same enzyme to p-hydroxybenzaldehyde. researchgate.net Subsequent enzymatic reactions, including the action of p-hydroxybenzaldehyde dehydrogenase and p-hydroxybenzoate-CoA ligase, lead to the formation of p-hydroxybenzoyl-CoA. researchgate.net This intermediate is then reductively dehydroxylated to benzoyl-CoA, as described in the previous section. researchgate.net

Another strategy for the oxidation of alkyl substituents involves the addition of the alkyl group to fumarate. This has been observed in the degradation of p-cresol, where p-hydroxybenzylsuccinate synthase catalyzes the initial reaction. researchgate.net A series of subsequent enzymatic steps then lead to the formation of p-hydroxybenzoyl-CoA, which is then converted to benzoyl-CoA. researchgate.net These pathways highlight the metabolic versatility of anaerobic bacteria in transforming alkylated aromatic compounds into a common intermediate for further degradation.

O-Demethylation Reactions

Aromatic compounds containing methoxy (B1213986) groups, such as vanillin, are also funneled into the benzoyl-CoA pathway through O-demethylation reactions. oup.comwikipedia.org This process involves the removal of the methyl group from the methoxy substituent, typically yielding a hydroxyl group. The resulting hydroxylated aromatic compound can then be further metabolized, often through reductive dehydroxylation, to form benzoyl-CoA. This demethylation step is a crucial part of the peripheral pathways that expand the range of aromatic substrates that can be degraded anaerobically. oup.com

Shortening of Aliphatic Side Chains

Aromatic compounds with longer aliphatic side chains, such as cinnamic acid and phenylacetic acid, undergo a process of side-chain shortening to ultimately yield benzoyl-CoA. oup.comfrontiersin.orgwikipedia.org These reactions are analogous to the β-oxidation of fatty acids. The aliphatic side chain is activated by conversion to its CoA thioester and then progressively shortened, typically by two carbon units at a time, until the carboxyl group is directly attached to the aromatic ring, resulting in the formation of benzoyl-CoA. This strategy allows anaerobic microorganisms to process a variety of phenyl-substituted carboxylic acids and channel them into the central benzoyl-CoA pathway for subsequent ring degradation. oup.com

Benzoyl Coenzyme A Dearomatization and Ring Reduction

The central and most challenging step in the anaerobic degradation of aromatic compounds is the dearomatization of the highly stable benzene (B151609) ring of benzoyl-CoA. nih.gov This reductive process is catalyzed by benzoyl-CoA reductase and is a key distinction from aerobic degradation pathways. wikipedia.orgnih.gov In facultative anaerobes, this reaction is energetically demanding and is coupled to the hydrolysis of ATP. nih.gov

ATP-Dependent Benzoyl Coenzyme A Reductase (BCR) Systems in Facultative Anaerobes

In facultative anaerobes, such as the denitrifying bacterium Thauera aromatica, the dearomatization of benzoyl-CoA is carried out by a Class I benzoyl-CoA reductase (BCR). nih.gov These enzymes are typically complex, oxygen-sensitive iron-sulfur proteins. nih.govnih.gov The BCR from T. aromatica is a heterotetramer with an αβγδ subunit architecture. nih.gov

A key characteristic of Class I BCRs is their dependence on ATP hydrolysis to drive the difficult reduction of the aromatic ring. nih.govnih.gov The reaction involves the transfer of two electrons to benzoyl-CoA, resulting in the formation of a non-aromatic cyclic dienoyl-CoA, specifically cyclohexa-1,5-diene-1-carbonyl-CoA. pnas.orgresearchgate.net This process is stoichiometrically coupled to the hydrolysis of two molecules of ATP to ADP and inorganic phosphate (B84403) for every two electrons transferred. pnas.orgresearchgate.net This ATP requirement highlights the significant energy barrier that must be overcome to break the aromaticity of the benzene ring. nih.gov

The properties of the ATP-dependent BCR from T. aromatica have been extensively studied. The enzyme has a native molecular mass of approximately 170 kDa and contains iron and acid-labile sulfur, characteristic of iron-sulfur proteins. nih.gov The enzyme is specific for MgATP, and its activity is dependent on a strong reductant. nih.gov

| Property | Value |

| Enzyme | Benzoyl-CoA Reductase (from T. aromatica) |

| Molecular Mass | ~170 kDa |

| Subunit Composition | αβγδ |

| Cofactors | Iron-sulfur clusters, Mg2+ |

| Substrates | Benzoyl-CoA, ATP, Reduced electron donor |

| Products | Cyclohexa-1,5-diene-1-carbonyl-CoA, ADP, Pi, Oxidized electron donor |

| ATP Hydrolysis Stoichiometry | 2 ATP per 2 electrons transferred |

| Km for Benzoyl-CoA | 15 µM |

| Km for ATP | 0.6 mM |

This table summarizes the key properties of the ATP-dependent benzoyl-CoA reductase from Thauera aromatica. nih.gov

The biochemical mechanism of the two-electron reduction catalyzed by ATP-dependent BCRs is a fascinating example of biological energy coupling. The hydrolysis of ATP is not directly involved in the chemical transformation of the substrate but rather is used to lower the redox potential of an iron-sulfur cluster within the enzyme, enabling it to transfer electrons to the high-potential aromatic ring of benzoyl-CoA. pnas.org

Research on the BCR from T. aromatica has provided significant insights into this mechanism. The enzyme catalyzes an isotope exchange from ADP to ATP, and it can autophosphorylate its γ-subunit upon incubation with ATP. pnas.orgnih.gov This formation of a phosphorylated enzyme intermediate is independent of the enzyme's redox state. nih.gov However, the subsequent dephosphorylation, which is associated with the ATPase activity, only occurs when the enzyme is in a reduced state. pnas.orgnih.gov

The presence of the substrate, benzoyl-CoA, or a non-physiological electron acceptor like hydroxylamine, stimulates the ATPase and autophosphatase activities of the reduced enzyme by six-fold. pnas.orgnih.gov This suggests a tight coupling between electron transfer and the hydrolysis of the phosphoenzyme intermediate. pnas.org

The proposed mechanism involves a futile cycle where the energized, phosphorylated enzyme can revert to its ground state if an electron acceptor is absent, dissipating the energy from ATP hydrolysis as heat. pnas.org In the presence of an electron acceptor, the hydrolysis of the enzyme-phosphate is coupled to the transfer of an electron to the substrate. pnas.org This cycle must occur twice to achieve the two-electron reduction of benzoyl-CoA. pnas.org This mechanism, involving a transiently phosphorylated enzyme, distinguishes the ATP-dependent BCRs from other ATP-dependent reductases like nitrogenase. pnas.orgnih.gov

Ferredoxin as Electron Donor

The enzymatic reduction of the chemically stable benzene ring of benzoyl-coenzyme A (benzoyl-CoA) is an energetically demanding reaction. In facultative anaerobes such as Thauera aromatica, this critical step is catalyzed by the ATP-dependent benzoyl-CoA reductase (BCR), which relies on a specific, low-potential electron donor. Detailed investigations have identified a ferredoxin as the natural electron donor for this process. nih.gov

This dedicated ferredoxin was isolated from T. aromatica cells grown anaerobically on aromatic substrates. nih.gov The reduced form of this ferredoxin serves as the direct electron donor for the two-electron reduction of benzoyl-CoA to cyclohexa-1,5-diene-1-carboxyl-CoA. nih.govresearchgate.net The rate of benzoyl-CoA reduction with this natural donor is significantly higher (three-fold) than with artificial electron donors like reduced methyl viologen, underscoring its physiological relevance. nih.gov The enzyme exhibits a half-maximal activity at a reduced ferredoxin concentration of 6 µM, which is well below the estimated cellular concentration of 70 µM, indicating that the ferredoxin supply is not a limiting factor for the pathway. nih.gov The turnover number of approximately 5 s⁻¹ achieved with the native ferredoxin is sufficient to account for the observed growth rates of the bacterium on benzoate. nih.gov

Biochemical characterization of this ferredoxin revealed it to be a small, iron-sulfur protein with a native molecular mass of approximately 9.7 kDa. nih.gov It contains two [4Fe-4S] clusters, as suggested by its iron and acid-labile sulfur content (approximately 8 moles of each per mole of protein) and dithionite (B78146) titration experiments. nih.gov Spectroscopic analysis shows characteristic absorption maxima for ferredoxins at 280 nm and 390 nm in the oxidized state. nih.gov Crucially, the iron-sulfur clusters possess an average midpoint potential of -450 mV, enabling the transfer of electrons to the high-potential benzoyl-CoA reductase system. nih.gov The gene for this ferredoxin is located within a gene cluster that encodes other enzymes involved in the anaerobic degradation of aromatic compounds, further confirming its role in this specific metabolic pathway. nih.gov

ATP Hydrolysis Coupling and Energy Transduction

The reduction of the aromatic ring of benzoyl-CoA is a thermodynamically unfavorable process, with a redox potential for the benzoyl-CoA/cyclohexa-1,5-diene-1-carboxyl-CoA couple estimated to be as low as -622 mV. nih.gov To overcome this significant energy barrier, Class I benzoyl-CoA reductases, found in facultative anaerobes, couple the electron transfer to the exergonic hydrolysis of ATP. nih.govpnas.orgnih.gov This mechanism is a key feature of their energy transduction strategy.

The stoichiometry of this coupling has been determined to be the hydrolysis of two molecules of ATP to ADP and inorganic phosphate (Pi) for every two electrons transferred to benzoyl-CoA. pnas.orgnih.govnih.govresearchgate.net This ATPase activity is intrinsically linked to the enzyme's redox state; it is active only when the enzyme is in its reduced form and is reversibly lost upon oxidation. pnas.orgnih.gov In the absence of the benzoyl-CoA substrate, the reduced enzyme still exhibits a basal level of ATPase activity, which is stimulated approximately 6-fold when benzoyl-CoA is present. nih.govnih.gov This suggests that ATP hydrolysis is required to "activate" the enzyme for electron transfer, and in the absence of an acceptor, this energy is simply dissipated. nih.gov The product, ADP, acts as a competitive inhibitor with respect to ATP, affecting both the ring-reduction and ATPase activities. nih.gov

The mechanism of energy transduction appears to differ from that of the well-studied nitrogenase system, another enzyme that couples ATP hydrolysis to a difficult reduction. pnas.orgnih.gov While nitrogenase relies on ATP-induced conformational changes to lower the redox potential of its iron-sulfur clusters, benzoyl-CoA reductase involves the transient formation of a phosphorylated enzyme intermediate. nih.gov Studies have shown that the enzyme can autophosphorylate its γ-subunit (BcrC) when incubated with ATP, forming a phosphoamidate or acylphosphate linkage. nih.gov This phosphorylation occurs regardless of the enzyme's redox state. However, the subsequent dephosphorylation, which is linked to the ATPase activity, only occurs when the enzyme is reduced. nih.gov This redox-dependent dephosphorylation is stimulated by the presence of an electron-accepting substrate like benzoyl-CoA. nih.gov Therefore, the proposed cycle involves ATP binding and phosphorylation of the enzyme, followed by a redox-dependent dephosphorylation event that drives the transfer of low-potential electrons to the substrate. pnas.orgnih.gov

Stereochemical Course and Birch-Type Reduction Analogues

The enzymatic dearomatization of benzoyl-CoA is mechanistically analogous to the Birch reduction in organic chemistry. nih.govacs.orgnih.gov The proposed mechanism involves a series of alternating single-electron and proton transfer steps to the aromatic ring. acs.orgnih.gov The initial transfer of an electron to the benzoyl-CoA molecule to form a radical anion is considered the most challenging and rate-limiting step due to the high redox barrier. acs.orgnih.gov

Kinetic studies using various substrate analogues support this model. For instance, the rates of reduction of ortho-substituted benzoyl-CoA derivatives correlate with the electron-accepting strength of the substituent (F > Cl = H > OH > NH₂). acs.orgnih.gov This is consistent with a mechanism where the initial electron transfer is the key determinant of the reaction rate. nih.gov A Hammett plot analysis suggests the reaction mechanism is only slightly polar, which could imply a partial protonation of the thioester's carbonyl oxygen or a nearly simultaneous transfer of the first electron and proton. nih.gov

The stereochemical outcome of the reaction has been elucidated through NMR analysis of the product formed in deuterated water (D₂O). nih.gov These experiments revealed that the benzoyl-CoA reductase stereoselectively produces the trans-dienoyl-CoA product. nih.gov Furthermore, unexpected proton exchanges were observed at the C-2 and C-6 positions of the dienoyl-CoA product. nih.gov This observation provides strong evidence for the formation of a transient free radical intermediate with an unusually low pKa during catalysis, a key feature that aligns with the proposed Birch-type reduction mechanism. nih.gov

Structural and Functional Characterization of BCR Subunits

The Class I ATP-dependent benzoyl-CoA reductase (BCR) from the denitrifying bacterium Thauera aromatica is the best-characterized example of this enzyme class. nih.gov It is an extremely oxygen-labile, 170-kDa heterotetrameric protein complex composed of four distinct subunits: α, β, γ, and δ (encoded by the bcrA, bcrB, bcrC, and bcrD genes, respectively). nih.govpnas.orgresearchgate.net The enzyme contains three [4Fe-4S] clusters as essential cofactors, which exhibit redox potentials lower than -500 mV. pnas.org

Based on sequence homologies to other enzyme systems, particularly the 2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans, a two-module structural and functional model has been proposed for BCR. nih.govpnas.orgoup.com

The Electron-Activating Module: This module is composed of the α (BcrA) and δ (BcrD) subunits. nih.govpnas.org It is responsible for coupling ATP hydrolysis to the generation of a powerful reductant. Each of these subunits contains a conserved ATP-binding site. pnas.orgnih.gov The two subunits symmetrically coordinate a single [4Fe-4S] cluster at their interface, a structural arrangement that shows resemblance to the Fe-protein of nitrogenase. pnas.org Upon reduction by ferredoxin, this module utilizes the energy from ATP hydrolysis to induce conformational changes that drive the transfer of electrons to the second module. nih.gov

The Benzoyl-CoA-Reducing Module: This module consists of the β (BcrB) and γ (BcrC) subunits, which together house the remaining two [4Fe-4S] clusters. nih.govpnas.orgnih.gov This part of the enzyme is responsible for binding the benzoyl-CoA substrate and catalyzing its reduction. nih.govnih.gov Sequence similarities suggest that the BcrB subunit is likely responsible for binding the CoA-ester substrate, potentially via direct ligation of the thioester carbonyl oxygen to one of the iron-sulfur clusters, facilitating an inner-sphere electron transfer. nih.gov

The following table summarizes the characteristics of the subunits of Class I benzoyl-CoA reductase from Thauera aromatica.

| Subunit | Gene | Function | Key Features |

| α-subunit | bcrA | Electron Activation | Part of the ATP-hydrolyzing module; contains an ATP-binding site; coordinates a bridging [4Fe-4S] cluster with the δ-subunit. nih.govpnas.org |

| β-subunit | bcrB | Substrate Reduction | Part of the benzoyl-CoA reducing module; thought to bind the substrate; contains a [4Fe-4S] cluster. nih.govpnas.org |

| γ-subunit | bcrC | Substrate Reduction | Part of the benzoyl-CoA reducing module; site of regulatory phosphorylation; contains a [4Fe-4S] cluster. pnas.orgnih.gov |

| δ-subunit | bcrD | Electron Activation | Part of the ATP-hydrolyzing module; contains an ATP-binding site; coordinates a bridging [4Fe-4S] cluster with the α-subunit. nih.govpnas.org |

ATP-Independent Benzoyl Coenzyme A Reductase Systems in Obligate Anaerobes

In contrast to the ATP-dependent systems of facultative anaerobes, a distinct, ATP-independent class of benzoyl-CoA reductase (Class II) operates in obligately anaerobic bacteria, such as the iron-reducing bacterium Geobacter metallireducens and fermenting syntrophic bacteria. oup.compnas.orgkarger.comnih.gov These enzymes catalyze the same challenging dearomatization of benzoyl-CoA but have evolved an entirely different strategy to overcome the energetic barrier, one that does not involve the direct hydrolysis of ATP. nih.govkarger.com It is proposed that the endergonic electron transfer to the aromatic ring in these systems is driven by a mechanism such as flavin-based electron bifurcation. nih.govnih.gov

Tungsten-Containing Enzyme Class

The Class II benzoyl-CoA reductases are novel members of the aldehyde:ferredoxin oxidoreductase (AOR) superfamily of enzymes. karger.com A defining characteristic of this class is the presence of a tungsten cofactor. pnas.orgnih.govmdpi.com The enzyme from G. metallireducens, a prototype for this class, is a tungsten-containing enzyme where the metal is bound to a bis-pyranopterin cofactor (also known as tungstopterin). karger.comacs.orgacs.org This places it in a unique group of tungstoenzymes that catalyze extremely low-potential electron transfer reactions. mdpi.com The catalytic subunit, BamB, harbors the active site containing the tungsten-bis-pyranopterin cofactor. acs.orgfigshare.com The utilization of tungsten, a third-row transition metal, is a key feature that distinguishes this enzyme class from the iron-sulfur-based Class I reductases. karger.comnih.gov

Redox Cofactor Composition and Electron Transfer

The ATP-independent BCR from Geobacter metallireducens is a heterotetrameric (α₂β₂) complex with a total mass of about 185 kDa, composed of a 73-kDa (BamB) and a 20-kDa (BamC) subunit. nih.gov This enzyme complex is rich in redox cofactors, containing tungsten, multiple iron-sulfur clusters, and zinc. pnas.orgnih.govacs.org

The following table details the redox cofactors found in the BamBC complex from G. metallireducens.

| Cofactor | Content per αβ unit | Subunit Location | Proposed Role |

| Tungsten (W) | ~0.9 atoms | BamB (α) | Catalytic center; cycles through W(IV), W(V), and W(VI) states. nih.govacs.org |

| [4Fe-4S] clusters | 3 clusters | BamB (1), BamC (2) | Electron transfer chain to the active site. pnas.orgnih.govacs.org |

| [3Fe-4S] cluster | 1 cluster | BamC (β) | Part of the electron transfer chain. pnas.orgnih.gov |

| Zinc (Zn) | Present | BamBC | Potential role as a Lewis acid to stabilize reaction intermediates. pnas.org |

The proposed electron transfer pathway involves the BamC subunit acting as an electron transfer module, funneling electrons via its [4Fe-4S] and [3Fe-4S] clusters to the catalytic BamB subunit. pnas.orgacs.org The BamB subunit contains an additional [4Fe-4S] cluster that completes this electron relay to the tungsten active site. acs.org

The catalytic cycle is thought to be initiated by a hydrogen atom transfer from a W(IV) species coordinated to an aqua ligand, which generates a W(V) intermediate and a substrate radical. acs.orgacs.org Subsequently, a second electron is transferred to the substrate. acs.org Computational studies interestingly suggest that this second electron may originate from the pyranopterin cofactor itself, rather than the tungsten ion, generating a cationic radical on the pterin (B48896) that is stabilized by nearby amino acid residues. acs.orgfigshare.com This stepwise mechanism, while analogous to a Birch reduction, is tightly coupled with proton transfers, allowing the reaction to proceed under milder physiological conditions without direct ATP expenditure. acs.orgfigshare.com

Mechanistic Distinction from ATP-Dependent Reductases

A crucial step in the anaerobic degradation of benzoyl-CoA is the initial reduction of the aromatic ring, a chemically challenging reaction due to the ring's resonance stability. This dearomatization is catalyzed by benzoyl-CoA reductase (BCR). nih.gov In facultative anaerobes and phototrophs, this reduction is an ATP-dependent process, a feature that distinguishes it from many other reductases. nih.gov

The reduction of benzoyl-CoA to cyclohex-1,5-diene-1-carbonyl-CoA is a two-electron reduction. wikipedia.orgnih.gov This process is energetically demanding and is driven by the hydrolysis of two molecules of ATP to ADP and inorganic phosphate (Pi) for each molecule of benzoyl-CoA reduced. oup.comnih.govnih.gov This ATP-dependence is a hallmark of the class I BCRs found in denitrifying bacteria like Thauera aromatica and phototrophic bacteria like Rhodopseudomonas palustris. oup.comresearchgate.net These enzymes are complex iron-sulfur proteins that utilize a low-potential ferredoxin as an electron donor. oup.com The requirement for ATP is thought to be necessary to overcome the high activation energy of breaking the aromaticity of the benzoyl-CoA molecule. nih.govnih.gov

| Feature | ATP-Dependent Benzoyl-CoA Reductase (Class I) | Putative ATP-Independent Benzoyl-CoA Reductase |

| Energy Source | Hydrolysis of 2 ATP molecules | Not dependent on ATP hydrolysis |

| Organisms | Denitrifying bacteria (Thauera aromatica), phototrophic bacteria (Rhodopseudomonas palustris) | Fermenting bacteria (Syntrophus gentianae) |

| Electron Donor | Low-potential ferredoxin | Not fully elucidated |

| Enzyme Composition | Complex iron-sulfur protein (αβγδ-composition) researchgate.net | Details are still under investigation |

Subsequent Degradation and Ring Cleavage in Anaerobic Pathways

Following the initial reduction of the benzoyl-CoA ring, a series of reactions leads to the opening of the alicyclic ring and the eventual formation of central metabolic precursors. This downstream part of the pathway involves hydration, oxidation, and cleavage steps.

The product of benzoyl-CoA reductase, cyclohexa-1,5-diene-1-carbonyl-CoA, is a key dienoyl-CoA intermediate. researchgate.net The subsequent steps can vary between different organisms. In the denitrifying bacterium Thauera aromatica, this diene is hydrated by a specific cyclohexa-1,5-diene-1-carbonyl-CoA hydratase to yield 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. oup.comnih.gov This enzyme is highly specific for the cyclic 1,5-dienoyl-CoA. nih.gov

In contrast, in the phototrophic bacterium Rhodopseudomonas palustris, the pathway appears to differ. Extracts from this organism show high activity of cyclohex-1-ene-1-carbonyl-CoA hydratase but no cyclohexa-1,5-diene-1-carbonyl-CoA hydratase activity. nih.gov This suggests that in R. palustris, the dienoyl-CoA intermediate is further reduced to cyclohex-1-ene-1-carboxyl-CoA before hydration. oup.com This variant pathway ultimately leads to different intermediates before the pathways converge again.

After the initial hydration and subsequent dehydrogenase activity, the resulting intermediates enter a modified β-oxidation-like sequence. oup.comnih.gov This series of reactions involves dehydrogenation, hydration, and thiolytic cleavage, analogous to the fatty acid β-oxidation cycle. In T. aromatica, the 6-hydroxycyclohex-1-ene-1-carbonyl-CoA is oxidized to a β-keto compound, which is then hydrolytically cleaved to open the ring, forming the aliphatic dicarboxylic acid derivative 3-hydroxypimelyl-CoA. oup.com In R. palustris, a similar series of reactions acting on its specific intermediates leads to pimelyl-CoA. oup.com

These C7-dicarboxyl-CoA compounds are then further degraded. For instance, 3-hydroxypimelyl-CoA is oxidized to glutaryl-CoA and one molecule of acetyl-CoA. oup.com The glutaryl-CoA is then further metabolized. researchgate.net

| Step | Enzyme | Substrate | Product | Organism Example |

| Hydration of Diene | Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase | Cyclohexa-1,5-diene-1-carbonyl-CoA | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | Thauera aromatica oup.comnih.gov |

| Ring Opening | Ring hydrolase | Cyclic β-oxo compound | 3-Hydroxypimelyl-CoA | Thauera aromatica oup.com |

| First β-Oxidation Cleavage | β-Ketothiolase | (3-Hydroxy)pimelyl-CoA | Glutaryl-CoA + Acetyl-CoA | Thauera aromatica oup.com |

The ultimate goal of the benzoyl-CoA degradation pathway is to convert the complex aromatic structure into simple molecules that can enter central metabolism. The primary product is acetyl-CoA. oup.comresearchgate.net The degradation of the C7-dicarboxyl-CoA intermediates eventually yields three molecules of acetyl-CoA and one molecule of CO2. oup.com

The glutaryl-CoA produced from the initial β-oxidation step is a key intermediate in this final stage. In T. aromatica, glutaryl-CoA is oxidatively decarboxylated to crotonyl-CoA by a soluble flavoenzyme, glutaryl-CoA dehydrogenase (decarboxylating). oup.com Crotonyl-CoA is then further oxidized via the standard β-oxidation pathway to two molecules of acetyl-CoA. oup.comresearchgate.net The acetyl-CoA produced can then be completely oxidized to CO2 in the citric acid cycle or utilized for biosynthesis. oup.com

The benzoyl-CoA pathway also plays a role in the degradation of halogenated aromatic compounds. For instance, the anaerobic degradation of 2-fluorobenzoate (B1215865) proceeds via the formation of 2-fluorobenzoyl-CoA (2-F-BzCoA). nih.govnih.gov Interestingly, the initial benzoyl-CoA reductase in this case is not involved in the C-F bond cleavage. Instead, it dearomatizes 2-F-BzCoA to a mixture of 2-fluoro- and 6-fluoro-cyclohexa-1,5-diene-1-carboxyl-CoA. nih.govnih.gov

The defluorination occurs later in the pathway and is catalyzed by promiscuous enoyl-CoA hydratases/hydrolases. nih.gov The 1,5-dienoyl-CoA hydratase can hydrate (B1144303) the fluorinated dienoyl-CoA isomers. One of the products, 6-fluoro-6-hydroxy-1-enoyl-CoA, is an unstable α-fluorohydrin that spontaneously decomposes, releasing hydrogen fluoride (HF) and forming 6-oxo-cyclohex-1-enoyl-CoA, a common intermediate of the benzoyl-CoA pathway. nih.gov Additionally, another enzyme, 6-oxo-1-enoyl-CoA hydrolase/hydratase, can catalyze the defluorination of the more stable 2-fluoro-6-hydroxy-1-enoyl-CoA. nih.govnih.gov This demonstrates the remarkable versatility of the enzymes in this pathway to handle substituted aromatic compounds.

| Enzyme | Substrate | Action | Product | Significance |

| 1,5-Dienoyl-CoA hydratase | 6-Fluoro-cyclohexa-1,5-diene-1-carboxyl-CoA | Hydration | Unstable α-fluorohydrin | Spontaneous defluorination to HF and a common pathway intermediate nih.gov |

| 6-Oxo-1-enoyl-CoA hydrolase/hydratase | 2-Fluoro-6-hydroxy-1-enoyl-CoA | Hydration/Defluorination | 2-Oxo-6-hydroxy-1-enoyl-CoA + HF | Enzymatic defluorination of a stable fluorinated intermediate nih.govnih.gov |

Hybrid and Aerobic Metabolism Involving Benzoyl Coenzyme a

Benzoyl Coenzyme A Epoxide Pathway (Box Pathway)

The Benzoyl Coenzyme A (Benzoyl-CoA) epoxide pathway, commonly referred to as the Box pathway, represents a sophisticated metabolic strategy employed by various bacteria for the aerobic degradation of benzoate (B1203000). nih.govresearchgate.net This pathway is distinct from classical aerobic aromatic degradation routes which typically involve dioxygenase-catalyzed hydroxylation of the aromatic ring prior to cleavage. researchgate.net Instead, the Box pathway proceeds through CoA-thioester intermediates, a feature it shares with anaerobic degradation pathways. nih.govfrontiersin.org The central strategy of the Box pathway is to overcome the high resonance energy of the benzene (B151609) ring by forming a non-aromatic epoxide intermediate, 2,3-epoxybenzoyl-CoA. nih.govnih.gov This crucial dearomatization step is catalyzed by a multi-enzyme system, setting the stage for subsequent hydrolytic ring opening without the direct use of oxygen for cleavage. nih.govnih.gov The genes encoding the enzymes for this pathway, termed box genes, are often found clustered together on the bacterial chromosome. nih.govnih.gov

Initial Benzoyl Coenzyme A Formation under Oxygen-Limited Conditions

Under oxygen-limited or "hybrid" metabolic conditions, facultative aerobic bacteria, such as denitrifying and phototrophic bacteria, utilize a unique approach for aromatic compound degradation. frontiersin.orgnih.gov In these scenarios, the degradation of benzoate commences with its activation to Benzoyl-CoA. frontiersin.orgnih.gov This initial activation step is catalyzed by the enzyme Benzoate-CoA ligase (BCL). frontiersin.orgnih.gov The reaction requires ATP, which is used to form an aryl-adenylate intermediate with the release of pyrophosphate (PPi). frontiersin.orgnih.gov Subsequently, Coenzyme A (CoA) displaces the AMP to form the high-energy thioester bond of Benzoyl-CoA. wikipedia.org This initial activation to a CoA thioester is a hallmark of anaerobic aromatic metabolism, but in the Box pathway, it serves as the entry point for a subsequent aerobic degradation sequence. frontiersin.orgnih.gov This "hybrid" strategy allows organisms to utilize oxygen for specific, energetically challenging reactions like ring epoxidation while employing anaerobic-like strategies for substrate activation. frontiersin.org

Enzymatic Components of the Box System (BoxA, BoxB, BoxC, BoxD)

The core of the Box pathway is a multi-component enzymatic system that carries out the dearomatization and initial breakdown of the Benzoyl-CoA ring structure. This system primarily involves the proteins BoxA, BoxB, BoxC, and BoxD, which work in a sequential and coordinated manner. nih.govnih.gov

| Enzyme/Component | Function | Subunit Composition (where known) |

| BoxA | NADPH-dependent reductase; transfers electrons to BoxB. nih.govnih.govebi.ac.uk | Homodimeric iron-sulfur flavoprotein (approx. 46 kDa subunit). nih.govebi.ac.uk |

| BoxB | Benzoyl-CoA 2,3-epoxidase; catalyzes the formation of 2,3-epoxybenzoyl-CoA. nih.govnih.gov | Monomeric 55-kDa iron protein. nih.govnih.gov |

| BoxC | 2,3-epoxybenzoyl-CoA dihydrolase; catalyzes the hydrolytic ring opening of the epoxide intermediate. nih.govnih.govnih.gov | Homodimeric (approx. 61 kDa subunit). nih.gov |

| BoxD | 3,4-dehydroadipyl-CoA semialdehyde dehydrogenase; oxidizes the ring cleavage product. nih.gov | Homodimeric (approx. 54 kDa subunit). |

The first committed step in the dearomatization of Benzoyl-CoA is catalyzed by the synergistic action of BoxA and BoxB, collectively referred to as the BoxAB complex. nih.govuniprot.org BoxA functions as an NADPH-dependent reductase, transferring electrons from NADPH to BoxB. nih.govnih.gov BoxA is characterized as a homodimeric iron-sulfur flavoprotein. nih.govebi.ac.uk In the absence of its partner, BoxB, BoxA can catalyze the non-productive transfer of electrons from NADPH to molecular oxygen, resulting in the formation of hydrogen peroxide. nih.govresearchgate.net

BoxB belongs to the class I family of diiron enzymes. nih.govnih.gov Structural and spectroscopic studies have revealed that BoxB contains a diiron center which is the active site for oxygen activation and substrate epoxidation. nih.govnih.gov The enzyme has a long channel, approximately 20 Å, where the substrate, Benzoyl-CoA, binds, positioning its phenyl ring in proximity to the diiron center. nih.gov

The proposed mechanism for epoxidation begins with the binding of O₂ to the reduced diferrous (Fe²⁺Fe²⁺) center of the enzyme, forming a diferric peroxide complex. rsc.org This is followed by the cleavage of the O-O bond and the concerted formation of the epoxide on the benzoyl-CoA ring. rsc.org The positioning of the phenyl ring relative to the diiron center is precise, with the C2 and C3 atoms being closer to one of the iron atoms. nih.gov This geometry dictates that one of the oxygen atoms from the activated O₂ molecule binds to this proximal iron, placing it in a suitable position to attack the phenyl ring. nih.gov This stereospecific arrangement leads to the selective formation of the 2S,3R-epoxide. nih.gov The reaction is thought to proceed through a mechanism that allows for charge delocalization facilitated by the phenyl ring and the electron-withdrawing nature of the CoA thioester. nih.gov Density functional theory studies support a stepwise mechanism for the subsequent deoxygenation of the epoxide to regenerate benzoyl-CoA by the diferrous form of the enzyme, suggesting a potential bifunctionality. rsc.org

The highly reactive 2,3-epoxybenzoyl-CoA intermediate is the substrate for BoxC, which functions as a 2,3-epoxybenzoyl-CoA dihydrolase. nih.govnih.gov The epoxide is known to exist in equilibrium with its tautomeric seven-membered oxepin (B1234782) ring form, 2,3-oxepin-CoA. nih.gov BoxC catalyzes the hydrolytic cleavage of this non-aromatic ring. The reaction is unusual in that it incorporates two molecules of water and results in the elimination of the C2 carbon atom of the original ring as formic acid. nih.govnih.gov

The ring-opening reaction can occur under both acidic and basic conditions, typically proceeding via an Sₙ2-like mechanism where the nucleophile attacks one of the epoxide carbons. byjus.comlibretexts.orglibretexts.org In the enzymatic context of BoxC, this hydrolytic attack leads to the formation of a linear, non-cyclic product. nih.govnih.gov The presence of BoxC has been shown to significantly stimulate the rate of the BoxB-catalyzed epoxidation, suggesting a functional and likely physical interaction between these two enzymes in vivo to efficiently channel the reactive epoxide intermediate. nih.gov

The product of the BoxC-catalyzed ring cleavage is 3,4-dehydroadipyl-CoA semialdehyde. nih.gov This intermediate is then oxidized by the NADP⁺-specific aldehyde dehydrogenase, BoxD. uniprot.org The gene for BoxD is located within the box gene cluster, and its expression is induced by benzoate.

BoxD catalyzes the oxidation of the aldehyde group of its substrate to a carboxylic acid, yielding 3,4-dehydroadipyl-CoA. nih.gov This reaction is a crucial step in the pathway as it converts the semialdehyde into a more stable acyl-CoA derivative. The mechanism of aldehyde dehydrogenases typically involves the formation of a thiohemiacetal intermediate with a catalytic cysteine residue in the active site. nih.gov The reaction product, 3,4-dehydroadipyl-CoA, is then further metabolized, likely leading to intermediates that merge with conventional fatty acid β-oxidation pathways. uniprot.org

Molecular Mechanisms of Oxygen-Dependent Dearomatization

The aerobic degradation of benzoyl-coenzyme A (benzoyl-CoA) in certain bacteria employs a unique oxygen-dependent dearomatization strategy, distinct from the classical aerobic pathways that involve initial hydroxylation of the aromatic ring. This hybrid pathway, which incorporates features of both aerobic and anaerobic metabolism, is centered around the activity of the BoxABC enzyme system. This system catalyzes the epoxidation of the benzoyl-CoA ring, followed by hydrolytic cleavage. The key components of this enzymatic machinery are BoxA, a reductase; BoxB, an epoxidase; and BoxC, a dihydrolase.

The BoxABC Enzyme System:

The enzymatic activities of the BoxABC system have been primarily studied in the β-proteobacterium Azoarcus evansii. nih.gov The genes encoding these enzymes, boxA, boxB, and boxC, are typically clustered together in an operon. nih.gov

BoxA: The Reductase Component BoxA is an NADPH-dependent reductase that contains FAD and iron-sulfur centers. Its primary role is to transfer electrons from NADPH to the catalytic component, BoxB. nih.govoup.com This electron transfer is essential for the activation of molecular oxygen by BoxB.

BoxB: The Benzoyl-CoA 2,3-Epoxidase BoxB is the key enzyme in this pathway, responsible for the actual dearomatization of the benzoyl-CoA ring. It is a monomeric protein with a diiron center and is classified as a class I diiron enzyme. nih.gov BoxB catalyzes the transformation of benzoyl-CoA and oxygen into the non-aromatic 2,3-epoxybenzoyl-CoA, consuming two electrons and two protons in the process. nih.gov The proposed mechanism involves the binding of benzoyl-CoA and O2 to the reduced diiron center, leading to the stereoselective formation of the 2S,3R-epoxide. nih.gov This epoxidation reaction is a novel strategy to overcome the high resonance energy of the aromatic ring. nih.gov

BoxC: The 2,3-Epoxybenzoyl-CoA Dihydrolase BoxC is a homodimeric dihydrolase that catalyzes the final step in the ring cleavage process. nih.gov It acts on the 2,3-epoxybenzoyl-CoA produced by BoxB, utilizing two molecules of water to hydrolytically open the ring. nih.gov This reaction yields 3,4-dehydroadipyl-CoA semialdehyde and formic acid. Interestingly, the presence of BoxC has been shown to stimulate the epoxidation activity of BoxB by up to sevenfold and prevent its inactivation, suggesting a functional and likely physical interaction between the two enzymes in vivo. nih.govnih.gov

The coordinated action of the BoxABC system represents an elegant and efficient mechanism for the aerobic degradation of the otherwise stable aromatic ring of benzoyl-CoA.

Distribution and Evolutionary Aspects in Proteobacteria

The metabolic pathways for benzoyl-CoA degradation, including hybrid and fully aerobic routes, exhibit a distinct distribution across the phylum Proteobacteria, with particular prevalence in the Alpha- and Betaproteobacteria classes. frontiersin.org The presence and nature of these pathways can often be inferred from the genomic context, particularly the genes encoding benzoate-CoA ligase (BCL) and the downstream catabolic enzymes.

Distribution of Benzoyl-CoA Degradation Pathways:

Genomic analyses have revealed that the box genes, which encode the enzymes for the aerobic dearomatization of benzoyl-CoA, are found in a significant number of bacteria. nih.gov The distribution of aerobic, anaerobic, and hybrid metabolic capabilities for benzoyl-CoA degradation has been studied in various Proteobacteria.

| Class | Genus | Degradation Pathway(s) | Key Genomic Features |

| Betaproteobacteria | Azoarcus | Aerobic, Anaerobic, Hybrid | Presence of box genes and/or benzoyl-CoA reductase genes. Some species have multiple BCL copies. frontiersin.orgnih.gov |

| Thauera | Aerobic, Hybrid | Possesses box genes and in some cases, genes for anaerobic reductases, indicating hybrid capabilities. frontiersin.orgnih.govfrontiersin.org | |

| Aromatoleum | Aerobic, Anaerobic, Hybrid | Contains both box genes and benzoyl-CoA reductase genes. frontiersin.org | |

| Ralstonia | Aerobic | Genomic context suggests aerobic degradation of benzoyl-CoA. frontiersin.org | |

| Burkholderia | Aerobic | The box pathway is widely distributed in this genus. frontiersin.org | |

| Cupriavidus | Aerobic | Predicted to have aerobic degradation pathways. frontiersin.org | |

| Pandoraea | Aerobic | Predicted to have aerobic degradation pathways. frontiersin.org | |

| Achromobacter | Aerobic | Predicted to have aerobic degradation pathways. frontiersin.org | |

| Bordetella | Aerobic | Predicted to have aerobic degradation pathways. frontiersin.org | |

| Hydrogenophaga | Aerobic | Predicted to have aerobic degradation pathways. frontiersin.org | |

| Alphaproteobacteria | Rhodopseudomonas | Anaerobic | Typically utilizes the anaerobic benzoyl-CoA reductase pathway. oup.com |

| Magnetospirillum | Aerobic, Anaerobic | Possesses genes for both pathways. frontiersin.org | |

| Gammaproteobacteria | - | Less Common | The benzoyl-CoA pathway is not as widespread in this class. frontiersin.org |

| Deltaproteobacteria | - | Less Common | The benzoyl-CoA pathway is not as widespread in this class. frontiersin.org |

Evolutionary Aspects:

The evolution of benzoyl-CoA metabolic pathways in Proteobacteria appears to be a dynamic process influenced by environmental oxygen availability. The anaerobic benzoyl-CoA reductase pathway is considered an ancient pathway, essential for the breakdown of aromatic compounds in anoxic environments. oup.comoup.com The aerobic box pathway, on the other hand, likely represents a more recent evolutionary adaptation.

The phylogenetic analysis of benzoate-CoA ligase (BCL) enzymes provides insights into the evolutionary history of these pathways. BCLs associated with aerobic degradation pathways often cluster together, separately from those linked to anaerobic metabolism. frontiersin.org The presence of both aerobic (box) and anaerobic (bcr) gene clusters in the genomes of some facultative anaerobes, such as certain Azoarcus and Thauera species, suggests a sophisticated adaptation to fluctuating oxygen levels. frontiersin.orgnih.gov This genetic redundancy allows these bacteria to switch between metabolic strategies to efficiently utilize aromatic compounds under different conditions.

The selective pressure of diverse and often changing environments has likely driven the evolution and dissemination of these varied benzoyl-CoA degradation pathways within the Proteobacteria.

Biosynthesis Pathways of Benzoyl Coenzyme a

De Novo Biosynthesis from Aromatic Amino Acids (e.g., Phenylalanine)

The de novo synthesis of benzoyl-CoA frequently originates from the aromatic amino acid L-phenylalanine. This transformation is accomplished through several oxidative routes, which differ significantly between various microorganisms and conditions. wikipedia.orgnih.gov

Plant-like β-Oxidative Routes in Bacteria

A fascinating convergence of metabolic strategies is observed in the marine bacterium "Streptomyces maritimus", which synthesizes benzoyl-CoA using a pathway that mirrors the β-oxidative route found in plants. nih.govresearchgate.netnih.gov This pathway is utilized to produce the benzoyl-CoA starter unit for the biosynthesis of polyketide antibiotics like enterocin (B1671362). nih.govresearchgate.net

The process is initiated by the non-oxidative deamination of phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). nih.govresearchgate.net The cinnamic acid is then activated to its corresponding CoA thioester, cinnamoyl-CoA. researchgate.netresearchgate.net This intermediate subsequently undergoes a single round of β-oxidation—involving hydration, dehydrogenation, and thiolytic cleavage—to shorten the side chain by two carbons, yielding benzoyl-CoA and acetyl-CoA. nih.govresearchgate.net Feeding experiments with labeled precursors have confirmed that this plant-like pathway, involving the β-oxidation of cinnamoyl-CoA, is the operative route in "S. maritimus". researchgate.net

Key Enzymes and Gene Clusters in Biosynthetic Pathways (e.g., EncP, EncH, EncI, EncJ)

The genetic basis for the plant-like β-oxidative pathway in "S. maritimus" has been elucidated through the characterization of the enterocin (enc) biosynthetic gene cluster. nih.govnih.gov This cluster contains a set of genes specifically dedicated to the formation of the benzoyl-CoA starter unit. nih.govresearchgate.net

Mutagenesis studies have been instrumental in assigning functions to these genes. nih.govasm.org Inactivation of encP, the gene encoding a unique phenylalanine ammonia-lyase, completely abolishes the production of enterocin, confirming its essential role in initiating the pathway. nih.govnih.gov Disruption of the genes encH, encI, and encJ, which show homology to enzymes of fatty acid β-oxidation, leads to a significant reduction in enterocin yield. nih.govasm.org This demonstrates their necessity for an efficient pathway, although some functional substitution by primary metabolism homologues may occur. nih.govasm.org The gene encN, encoding a benzoate-CoA ligase, was found to be non-essential for the de novo pathway, suggesting its role is to salvage exogenous benzoic acid. nih.govasm.org

| Gene | Encoded Enzyme | Proposed Function in Benzoyl-CoA Biosynthesis |

| encP | Phenylalanine ammonia-lyase (PAL) | Converts L-phenylalanine to trans-cinnamic acid. nih.govresearchgate.net |

| encH | Cinnamate-CoA ligase | Activates cinnamic acid to cinnamoyl-CoA. nih.govresearchgate.net |

| encI | Enoyl-CoA hydratase | Hydrates the double bond of cinnamoyl-CoA. nih.govresearchgate.net |

| encJ | 3-keto-3-phenylpropionyl-CoA thiolase | Catalyzes the thiolytic cleavage to form benzoyl-CoA and acetyl-CoA. nih.govresearchgate.net |

Formation from Benzoic Acid in Plants

In the plant kingdom, benzoic acid itself serves as a direct precursor for the synthesis of benzoyl-CoA. wikipedia.org This activation step is a gateway to a vast array of secondary metabolites, including benzoates, salicylates, and benzophenones. pnas.orgebi.ac.uk The formation of benzoic acid from L-phenylalanine involves the shortening of the C3 side chain of cinnamic acid, which can occur via both β-oxidative and non-β-oxidative pathways. pnas.orgpnas.org

Benzoate-Coenzyme A Ligase Activity in Plant Secondary Metabolism

The activation of benzoic acid to benzoyl-CoA is a critical enzymatic step catalyzed by benzoate-CoA ligase (BZL), an enzyme belonging to the adenylate-forming enzyme (ANL) superfamily (EC 6.2.1.25). frontiersin.orgwikipedia.org This enzyme utilizes ATP to catalyze the formation of a high-energy thioester bond between the carboxyl group of benzoate (B1203000) and the thiol group of coenzyme A. frontiersin.orgwikipedia.org

In plants, this activity is essential for channeling benzoic acid into specific biosynthetic pathways. For example, in Hypericum species, the benzoyl-CoA produced by BZL is a substrate for benzophenone (B1666685) synthase, leading to the formation of xanthones. ebi.ac.uk A specific acyl-activating enzyme (AAE) with benzoate-CoA ligase activity has been cloned from Hypericum calycinum cell cultures. ebi.ac.uk This enzyme, HcAAE1, was shown to be promiscuous in its substrate preference but accepted benzoic acid, while notably not acting on cinnamic or 4-coumaric acids. ebi.ac.uk The dual localization of this enzyme in both the cytosol and peroxisomes suggests its involvement in multiple pathways for benzoyl-CoA generation. ebi.ac.uk

| Enzyme | EC Number | Reaction Catalyzed | Role in Metabolism |

| Benzoate-CoA ligase (BZL) | 6.2.1.25 | Benzoate + ATP + CoA ⇌ Benzoyl-CoA + AMP + Diphosphate | Activates benzoic acid for entry into secondary metabolic pathways. wikipedia.orguniprot.org |

Non-β-Oxidative Routes

In addition to the peroxisomal β-oxidative pathway, plants possess a non-β-oxidative route for converting cinnamic acid to benzoic acid, which is then activated to benzoyl-CoA. pnas.orgpnas.org This pathway is proposed to occur in the cytosol. pnas.org While the complete enzymatic sequence is not fully elucidated, it is believed to proceed through intermediates such as benzaldehyde (B42025). pnas.orgpnas.org The existence of this parallel pathway provides metabolic flexibility, allowing for the differential regulation and synthesis of benzenoid compounds in various cellular compartments and tissues. pnas.org The generation of benzoyl-CoA in the cytosol of Hypericum is suggested to occur via a CoA-dependent, non-β-oxidative route, highlighting the importance of this alternative pathway. ebi.ac.uk

Subcellular Localization of Biosynthetic Enzymes

The location of biosynthetic enzymes within the cell is critical for the regulation and efficiency of metabolic pathways. In the case of Benzoyl Coenzyme A (Benzoyl-CoA), the subcellular localization of its biosynthetic enzymes varies across different organisms, reflecting the diverse metabolic contexts in which this compound is synthesized. Research has identified specific cellular compartments where these enzymatic reactions occur in plants and various bacteria.

In the plant kingdom, studies on Hypericum calycinum, a species known for producing xanthones, have shed light on this topic. The biosynthesis of xanthones requires the activation of benzoic acid to benzoyl-CoA, a reaction catalyzed by an acyl-activating enzyme (AAE). Research involving reporter fusions has revealed that a specific AAE, HcAAE1, exhibits dual localization within the plant cell. researchgate.net It is found in both the cytosol and the peroxisomes , which is attributed to a type 2 peroxisomal targeting signal in the enzyme's structure. researchgate.net This dual positioning suggests that the generation of benzoyl-CoA in this plant can occur in multiple compartments, potentially allowing for greater metabolic flexibility. researchgate.net

In bacteria, the localization of enzymes for benzoyl-CoA synthesis is tailored to their specific metabolic strategies, particularly in anaerobic environments. In many bacteria, such as Streptomyces maritimus, the enzymes for the plant-like pathway converting phenylalanine to benzoyl-CoA are believed to be primarily cytosolic . nih.gov However, in anaerobic bacteria that degrade aromatic compounds, a different picture emerges. For instance, in fermenting bacteria like Syntrophus gentianae, the activation of benzoate to its CoA ester involves a CoA ligase, and the subsequent hydrolysis of pyrophosphate is carried out by a membrane-bound pyrophosphatase . oup.com This membrane association is energetically significant, as it can be coupled to proton translocation. oup.com

Furthermore, in some anaerobic pathways, key enzymes are associated with cellular membranes to facilitate electron transport chains. In certain fermenting bacteria, glutaryl-CoA dehydrogenase and glutaconyl-CoA decarboxylase, enzymes involved in the downstream processing of the ring structure, are membrane-bound . oup.com Similarly, the enzyme 4-hydroxybenzoyl-CoA reductase, which converts 4-hydroxybenzoyl-CoA to benzoyl-CoA, is a complex molybdo-flavo-iron-sulfur protein, suggesting it may be membrane-associated to interact with electron donors like ferredoxin. oup.com In the denitrifying bacterium Thauera aromatica, the key enzyme benzoyl-CoA reductase, which catalyzes the ATP-dependent reduction of the aromatic ring, is a complex iron-sulfur protein. oup.com While its precise localization is intricately linked to the cell's energy-transducing systems, it functions in close concert with membrane-associated processes.

The table below summarizes the known subcellular locations of key enzymes involved in the biosynthesis of Benzoyl-CoA in different organisms.

| Enzyme | Organism | Subcellular Localization |

| HcAAE1 (Acyl-Activating Enzyme) | Hypericum calycinum (Plant) | Cytosol and Peroxisomes researchgate.net |

| Pyrophosphatase | Syntrophus gentianae (Bacterium) | Membrane-bound oup.com |

| Glutaryl-CoA dehydrogenase | Fermenting Bacteria | Membrane-bound oup.com |

| Glutaconyl-CoA decarboxylase | Fermenting Bacteria | Membrane-bound oup.com |

| 4-hydroxybenzoyl-CoA reductase | Anaerobic Bacteria | Likely membrane-associated oup.com |

| Benzoyl-CoA reductase | Thauera aromatica (Bacterium) | Cytosolic, but functionally linked to membrane processes oup.com |

Regulation and Genetics of Benzoyl Coenzyme a Metabolism

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The expression of benzoyl-CoA metabolic pathways is tightly controlled at the transcriptional level, with regulatory proteins sensing specific effector molecules and environmental cues to modulate gene expression. This ensures a responsive and efficient catabolism of aromatic compounds.

Effector Molecules and Regulatory Proteins (e.g., MarR-type Regulators)

The regulation of benzoyl-CoA pathways involves a variety of transcriptional regulators that respond to specific effector molecules, which are often intermediates of the metabolic pathway itself. A prominent family of regulators involved is the MarR (multiple antibiotic resistance regulator) family. These proteins typically act as repressors, binding to operator regions in the promoter of their target genes and preventing transcription. nih.govmdpi.com The binding of a specific ligand or inducer molecule to the MarR protein causes a conformational change, leading to its dissociation from the DNA and allowing gene expression to proceed. mdpi.comresearchgate.net

For instance, in Comamonas testosteroni, the MarR-type regulator GenR controls the gentisate pathway. nih.gov Interestingly, benzoyl-CoA, an intermediate in benzoate (B1203000) degradation, acts as an effector molecule for GenR. This demonstrates a cross-pathway regulatory link where an intermediate of one pathway influences the expression of another. nih.gov Other MarR-type regulators implicated in aromatic compound degradation include PcaV in Streptomyces coelicolor, which responds to protocatechuate, and HcaR in Acinetobacter baylyi, which controls the catabolism of p-hydroxycinnamic acid derivatives. nih.gov In Pseudomonas putida, the NbzR regulator controls the aminophenol degradation operon, while CbaR in Comamonas testosteroni BR60 regulates the degradation of 3-chlorobenzoate (B1228886), with 3-chlorobenzoate and protocatechuate acting as effectors. nih.gov In contrast to the typical repressor function, the MarR family member BadR in Rhodopseudomonas palustris acts as an activator of the benzoyl-CoA reductase genes in response to benzoate. nih.gov

Beyond the MarR family, other types of regulators play crucial roles. In the β-proteobacterium Azoarcus sp., the expression of the box genes for the aerobic benzoyl-CoA pathway is controlled by the transcriptional repressor BoxR, a member of the XRE (xenobiotic response element) family. The true inducer molecule for this system is benzoyl-CoA itself. nih.gov Similarly, the anaerobic bzd genes in the same organism are regulated by BzdR, a paralog of BoxR, which also responds to benzoyl-CoA. nih.gov In Rhodopseudomonas palustris, the expression of benzoyl-CoA pathway genes is controlled by transcription factors that respond to a limited range of allosteric effectors, including benzoate and p-hydroxybenzoate. nih.gov

The initial activation of aromatic acids to their corresponding CoA-thioesters is a critical step. The regulation of peripheral pathways often involves the substrate of the pathway acting as an inducer. For example, in Thauera aromatica, phenol (B47542) is thought to induce the genes for its conversion to 4-hydroxybenzoate (B8730719). oup.com Subsequently, 4-hydroxybenzoate induces the expression of 4-hydroxybenzoate-CoA ligase, and the product, 4-hydroxybenzoyl-CoA, likely induces the downstream reductase. oup.com Finally, benzoyl-CoA can induce the central pathway for its own degradation. oup.com

Cross-Regulation between Aerobic and Anaerobic Pathways

Facultative anaerobes that can degrade aromatic compounds under both oxygen-rich and oxygen-deprived conditions have evolved sophisticated regulatory networks to control the expression of the respective pathways. A remarkable example of this is the cross-regulation observed in Azoarcus sp. CIB. nih.gov This bacterium possesses distinct gene clusters for the aerobic (box) and anaerobic (bzd) degradation of benzoate, both of which are regulated by the common intermediate, benzoyl-CoA. nih.govfrontiersin.orgnih.gov

The transcriptional regulators for these pathways, BoxR (aerobic) and BzdR (anaerobic), are paralogous proteins that act as repressors. nih.gov Intriguingly, these regulators exhibit synergistic control over both the box and bzd gene clusters. This coordinated regulation allows the cell to fine-tune its metabolic response to the availability of oxygen. Such cross-regulation between aerobic and anaerobic catabolic pathways represents a biological strategy to enhance the fitness of organisms thriving in environments with fluctuating oxygen levels. nih.gov The presence of functional copies of both aerobic and anaerobic pathway genes in several bacteria, such as Thauera aromatica and Aromatoleum aromaticum, further underscores the importance of this metabolic flexibility. frontiersin.orgnih.gov

Genomic Organization and Evolutionary Adaptations

The genetic blueprints for benzoyl-CoA metabolism are often organized in a manner that facilitates coordinated regulation and evolutionary dissemination. This genomic architecture, featuring gene clusters and operons, coupled with the diversification of key enzymes, highlights the adaptive evolution of these pathways in response to diverse environmental niches.

Gene Clustering and Operon Structures

A hallmark of benzoyl-CoA metabolic pathways is the organization of the constituent genes into clusters. oup.comnih.gov These clusters often function as operons, where multiple genes are transcribed as a single mRNA molecule, ensuring their coordinated expression. nih.gov This arrangement is advantageous as it allows for the efficient, simultaneous production of all enzymes required for a particular metabolic sequence.

For example, in Rhodopseudomonas palustris, the genes for the central benzoyl-CoA pathway are clustered. The badDEFG genes, encoding the subunits of benzoyl-CoA reductase, form an operon. oup.com Similarly, the pimFABCDE genes, which are involved in the downstream processing of the aliphatic product of ring reduction, also constitute an operon that is induced during anaerobic growth on benzoate. researchgate.net

In denitrifying bacteria like Thauera aromatica and Azoarcus evansii, clusters of genes for anaerobic benzoate degradation have also been identified. oup.com The genome of A. evansii contains two distinct gene clusters at different genomic locations: one for aerobic degradation (box genes) and another for anaerobic degradation (bzd genes). frontiersin.orgnih.gov The box gene cluster includes genes for benzoyl-CoA-2,3-epoxidase (boxA, boxB), benzoyl-CoA-dihydrodiol lyase (boxC), and a transcriptional regulator (boxR). frontiersin.orgnih.gov The anaerobic cluster contains the genes for benzoyl-CoA reductase and its regulator, bzdR. frontiersin.orgnih.gov This physical grouping of functionally related genes is a common strategy in bacteria to facilitate horizontal gene transfer, allowing for the rapid acquisition of complete metabolic pathways.

The inspection of the genomic context around key genes, such as benzoate-CoA ligase (BCL), is a powerful tool for predicting the nature of the downstream degradation pathway (aerobic, anaerobic, or hybrid). nih.gov These gene clusters often include not only the core catabolic enzymes but also genes for transcriptional regulators and substrate transporters, such as ABC transporters. frontiersin.orgnih.gov

Phylogenetic Analysis of Benzoyl Coenzyme A Pathway Enzymes

Phylogenetic analyses of the core enzymes in the benzoyl-CoA pathway have provided significant insights into their evolutionary history and diversity. Studies focusing on benzoyl-CoA reductase, a key enzyme in the anaerobic pathway, have revealed distinct evolutionary lineages. nih.gov Based on sequence comparisons, benzoyl-CoA reductases can be grouped into two main types: the bcr-type, found in organisms like Thauera aromatica and Rhodopseudomonas palustris, and the bzd-type, found in Azoarcus evansii. nih.govresearchgate.net This differentiation is supported by phylogenetic analysis, sequence similarity, and the presence of conserved insertions or deletions (indels). nih.gov

The phylogenetic analysis of benzoate-CoA ligases (BCLs), the enzymes that catalyze the initial activation of benzoate, has also been instrumental in understanding the distribution and adaptation of the benzoyl-CoA pathway. By identifying conserved motifs exclusive to BCLs, researchers can distinguish them from other aryl-CoA ligases and use them as genomic markers to predict whether an organism employs an aerobic, anaerobic, or hybrid degradation strategy. frontiersin.orgdntb.gov.uanih.gov Such analyses have revealed a wide distribution of the benzoyl-CoA pathway in bacteria, particularly in Betaproteobacteria. frontiersin.orgnih.gov The phylogenetic trees of BCLs show distinct clades that often correlate with the type of downstream pathway (aerobic vs. anaerobic) and the presence of specific transcriptional regulators, such as BadM in Alphaproteobacteria. frontiersin.org The existence of multiple paralogous copies of BCLs within a single organism, as seen in Azoarcus and Cupriavidus, suggests functional redundancy and evolutionary events that have refined the catabolic strategies of these bacteria. frontiersin.orgnih.gov

The evolutionary relationships inferred from these phylogenetic studies, combined with the analysis of gene organization, provide a powerful framework for understanding how these complex metabolic pathways have evolved and adapted to the vast array of aromatic compounds present in the environment.

Horizontal Gene Transfer and Pathway Dissemination

The metabolic pathway for benzoyl-coenzyme A (benzoyl-CoA), a central intermediate in the breakdown of aromatic compounds, is not confined to a single lineage of microorganisms but is widespread throughout diverse bacterial groups. nih.gov This broad distribution is largely attributed to horizontal gene transfer (HGT), a key mechanism for the dissemination of metabolic capabilities in the microbial world. Evidence strongly suggests that gene clusters encoding the enzymes for benzoyl-CoA metabolism are frequently associated with mobile genetic elements, facilitating their transfer between different species and genera.

A notable example is the hbd gene cluster, responsible for the degradation of 3-hydroxybenzoate via benzoyl-CoA. Its prevalence among bacteria of the Aromatoleum and Thauera groups, combined with its association with mobile genetic elements, points towards its acquisition and spread through HGT. researchgate.net

Further evidence for HGT in the dissemination of this pathway comes from the study of bacteria with multipartite genomes (genomes consisting of a primary chromosome and one or more smaller, secondary chromosomes, sometimes called chromids). The prevailing "plasmid hypothesis" posits that these chromids originated from the acquisition of a large plasmid via HGT. nih.govfrontiersin.org These accessory chromosomes often carry genes for specialized metabolic pathways, including the box genes for the aerobic degradation of aromatic compounds via benzoyl-CoA. The acquisition of a megaplasmid containing these gene clusters by an ancestral bacterium, followed by its stabilization as a chromid, represents a significant event in the evolution and dissemination of this catabolic pathway. nih.govfrontiersin.org This mechanism allows for the rapid acquisition of a complex metabolic function, enabling the recipient organism to colonize new environmental niches rich in aromatic compounds.

The genomic context—the arrangement of genes on the chromosome—is a powerful indicator of a pathway's origin and function. The clustering of genes for the benzoyl-CoA pathway into operons facilitates their co-regulation and their transfer as a single functional unit, which is a hallmark of HGT. nih.gov The table below summarizes key gene clusters involved in benzoyl-CoA metabolism that are frequently observed on mobile genetic elements or secondary chromosomes, indicative of their dissemination via HGT.

Table 1: Gene Clusters in Benzoyl-CoA Metabolism Associated with Horizontal Gene Transfer

| Gene/Cluster | Function | Typical Location | Implication for Dissemination |

|---|---|---|---|

| box genes (boxA, boxB, boxC) | Aerobic degradation of benzoyl-CoA (epoxidase, lyase) | Plasmids, Chromids, Transposons | Widespread transfer allows bacteria to switch between anaerobic and aerobic aromatic degradation. nih.gov |

| bzd genes | Anaerobic benzoyl-CoA reductase | Plasmids, Genomic Islands | Facilitates anaerobic respiration using aromatic compounds in diverse environments. nih.gov |

| hbd cluster | 3-Hydroxybenzoate degradation | Mobile genetic elements | Suggests recent acquisition and spread among related bacterial groups like Aromatoleum and Thauera. researchgate.net |

Redundancy and Functional Diversification of Paralogous Genes

Gene duplication is a fundamental process in evolution that provides the raw material for functional innovation. In the context of benzoyl-CoA metabolism, many bacteria possess multiple copies of genes encoding key enzymes in the pathway. These duplicated genes, known as paralogs, can lead to metabolic redundancy, where multiple enzymes can perform the same or similar functions. However, this redundancy is often a precursor to functional diversification, where paralogs evolve specialized or novel roles. semanticscholar.orgnih.gov

A prime example of this phenomenon is observed in several species of Betaproteobacteria, such as Thauera aromatica and members of the genus Cupriavidus, which harbor paralogous copies of benzoate-CoA ligase (BCL) and the box genes for aerobic benzoyl-CoA degradation. nih.gov These paralogs are often found in different genomic locations; for instance, one copy may reside on the primary chromosome while another is located on a secondary chromosome or megaplasmid. nih.govresearchgate.net This genomic partitioning is a strong indicator of a complex evolutionary history, likely involving an initial HGT event followed by duplication and subsequent divergence. frontiersin.org

Phylogenetic analysis suggests that paralogs located on the primary chromosome are typically more ancient, while those on accessory chromosomes were acquired more recently. nih.govfrontiersin.org This separation allows for differential regulation and functional specialization. For example, proteomic studies have shown differential expression of the pathway genes located on the chromosome versus those on the megaplasmid, suggesting they are employed under different environmental conditions or for the degradation of different substrates. nih.gov This redundancy provides a significant adaptive advantage, allowing the bacteria to fine-tune their catabolic strategies in response to varying oxygen levels or the presence of different aromatic compounds. nih.govresearchgate.net

The functional diversification of these paralogs can occur through several mechanisms: